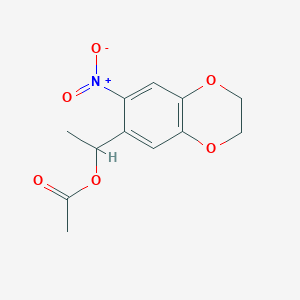
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate is a chemical compound with the molecular formula C12H13NO6 It is a derivative of 1,4-benzodioxane, a structure known for its presence in various pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate typically involves the nitration of 1,4-benzodioxane followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7th position. The resulting nitro compound is then subjected to esterification with ethyl acetate in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
化学反応の分析
Types of Reactions
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Reduction: 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
類似化合物との比較
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features but lacking the nitro and ethyl acetate groups.
6-Nitro-1,4-benzodioxane: Similar structure with a nitro group but without the ethyl acetate moiety.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: A related compound with an acetyl group instead of the ethyl acetate moiety.
Uniqueness
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate is unique due to the presence of both the nitro group and the ethyl acetate moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
159873-75-3 |
|---|---|
分子式 |
C12H13NO6 |
分子量 |
267.23 g/mol |
IUPAC名 |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl acetate |
InChI |
InChI=1S/C12H13NO6/c1-7(19-8(2)14)9-5-11-12(18-4-3-17-11)6-10(9)13(15)16/h5-7H,3-4H2,1-2H3 |
InChIキー |
FZOJFWDYILFQBB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCCO2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
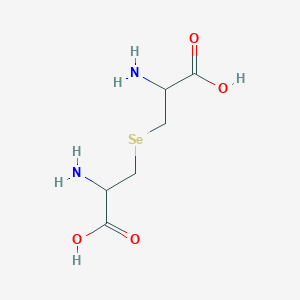
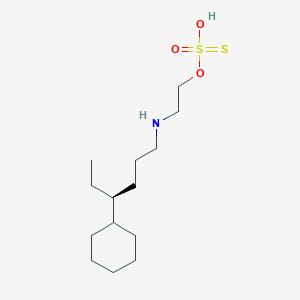
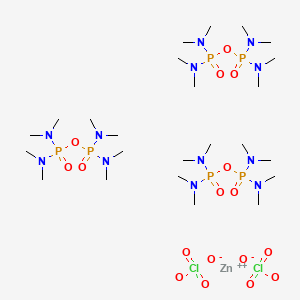
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
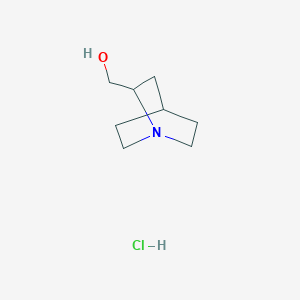
![ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate](/img/structure/B14159867.png)
![(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14159872.png)
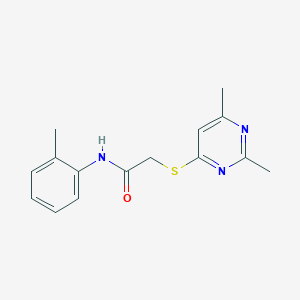



![3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14159908.png)
